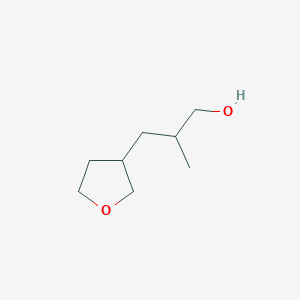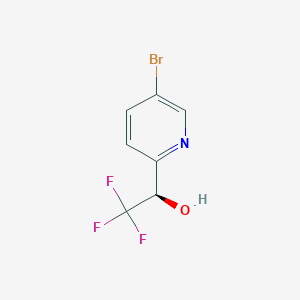
7-Chloro-6-methoxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis may begin with a suitable isoquinoline derivative.
Chlorination: Introduction of the chloro group at the 7-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group at the 6-position can be introduced using methanol in the presence of a base like sodium hydride.
Cyclization: The final step may involve cyclization to form the isoquinolin-1(2H)-one core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
7-Chloro-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolines with various functional groups.
科学的研究の応用
7-Chloro-6-methoxyisoquinolin-1(2H)-one may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-Chloro-6-methoxyisoquinolin-1(2H)-one would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
6-Methoxyisoquinolin-1(2H)-one: Lacks the chloro substituent, which may affect its reactivity and applications.
7-Chloroisoquinolin-1(2H)-one: Lacks the methoxy group, which may influence its solubility and biological activity.
Isoquinolin-1(2H)-one: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
The presence of both chloro and methoxy groups in 7-Chloro-6-methoxyisoquinolin-1(2H)-one can confer unique chemical properties, such as altered electronic distribution, reactivity, and potential biological activity, distinguishing it from other isoquinoline derivatives.
特性
CAS番号 |
630423-27-7 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC名 |
7-chloro-6-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13) |
InChIキー |
SNCIBVDVRDWLLL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)
![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)


![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)




